molecular formula C12H15NO6 B15306289 2-Acetamido-3,4,5-trimethoxybenzoic acid

2-Acetamido-3,4,5-trimethoxybenzoic acid

Cat. No.: B15306289
M. Wt: 269.25 g/mol
InChI Key: RJARRHSNIGRTNT-UHFFFAOYSA-N
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Description

2-Acetamido-3,4,5-trimethoxybenzoic acid is an organic compound with the molecular formula C12H15NO6 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with acetamido and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,4,5-trimethoxybenzoic acid typically involves the acylation of 3,4,5-trimethoxybenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3,4,5-trimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetamido group can be reduced to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Acetamido-3,4,5-trimethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-3,4,5-trimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybenzoic acid
  • 2-Amino-3,4,5-trimethoxybenzoic acid
  • 2,4,5-Trimethoxybenzoic acid

Uniqueness

2-Acetamido-3,4,5-trimethoxybenzoic acid is unique due to the presence of both acetamido and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

2-acetamido-3,4,5-trimethoxybenzoic acid

InChI

InChI=1S/C12H15NO6/c1-6(14)13-9-7(12(15)16)5-8(17-2)10(18-3)11(9)19-4/h5H,1-4H3,(H,13,14)(H,15,16)

InChI Key

RJARRHSNIGRTNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1C(=O)O)OC)OC)OC

Origin of Product

United States

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